Eprociclovir

Antiviral potency Herpesviruses Acyclovir analog

Eprociclovir (A-5021) is a nucleoside analog antiviral with ~15-fold greater potency than acyclovir against HSV-1, HSV-2, and VZV and a Selectivity Index of 1600.0 in Vero cells. It uniquely validates against EHV-1 and in murine herpetic keratitis models, serving as a superior positive control for DNA polymerase inhibitor screening. Unlike generic acyclovir, its potency ensures reliable assay windows and reproducible results. Discontinued after Phase 2, this compound is available exclusively for in vitro and in vivo research. Secure your supply to maintain experimental integrity.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 145512-85-2
Cat. No. B1671553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEprociclovir
CAS145512-85-2
SynonymsA-5021;  A5021;  A 5021;  AV-10;  AV10;  AV 10;  Eprociclovir.
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESC1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO
InChIInChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19)/t6-,11-/m0/s1
InChIKeyJLYSZBQNRJVPEP-KGFZYKRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Eprociclovir (CAS 145512-85-2) Procurement Guide: A Potent Acyclovir Analog


Eprociclovir (A-5021) is a synthetic nucleoside analog antiviral compound with the molecular formula C11H15N5O3 and a molecular weight of 265.27 g/mol [1]. It functions as an inhibitor of viral DNA polymerase, activated via phosphorylation by viral thymidine kinase within infected cells . The compound's development was discontinued after Phase 2 clinical trials [2], and it is currently available for research use only. Its primary application lies in in vitro and in vivo studies targeting herpesviruses, including Equine Herpesvirus-1 (EHV-1), Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2), and Varicella Zoster Virus (VZV) .

Why Eprociclovir (A-5021) Cannot Be Directly Substituted with Acyclovir or Other Analogs


Substituting Eprociclovir (A-5021) with a generic acyclovir or another analog is not scientifically sound due to significant differences in potency, activity spectrum, and physiochemical properties. Eprociclovir demonstrates approximately 15-fold greater potency against certain herpesviruses than acyclovir in head-to-head assays, meaning that equivalent molar concentrations do not yield equivalent antiviral effects . Furthermore, Eprociclovir exhibits a high Selectivity Index (SI) of 1600.0 in relevant cell lines, indicating a favorable therapeutic window in vitro that is a key differentiator from less selective analogs . Its documented efficacy against Equine Herpesvirus-1 (EHV-1) represents a specific niche application where other common anti-herpetic drugs like acyclovir are either less potent or not well-characterized . Therefore, substituting Eprociclovir with an alternative without careful re-optimization of experimental conditions (e.g., dosage) would risk under-dosing or failing to replicate published findings, compromising research integrity and experimental outcomes.

Quantitative Evidence for Eprociclovir (A-5021) Differentiation and Selection


Eprociclovir vs. Acyclovir: 15-Fold Greater Potency in Inhibiting Viral Replication

Eprociclovir (A-5021) demonstrates approximately 15-fold greater potency than acyclovir in inhibiting viral replication. This is a consistent finding across multiple sources, establishing it as a more potent inhibitor for specific herpesviruses in vitro .

Antiviral potency Herpesviruses Acyclovir analog

Eprociclovir In Vitro Selectivity Index (SI) of 1600.0 Against HSV-1

Eprociclovir exhibits a high Selectivity Index (SI) of 1600.0, calculated as the ratio of its cytotoxic concentration (CC50) to its effective antiviral concentration (IC50) in Vero cells . This high SI indicates a wide therapeutic window in vitro, meaning effective antiviral activity is achieved at concentrations far below those causing significant cellular toxicity.

Selectivity Index Cytotoxicity HSV-1

Eprociclovir Potent Activity Against Equine Herpesvirus-1 (EHV-1)

Eprociclovir is characterized as a novel and potent inhibitor of Equine Herpesvirus-1 (EHV-1) replication . While specific comparative IC50 values against acyclovir for EHV-1 are not provided in the available data, Eprociclovir's activity against this virus is a prominent and unique feature of its profile, distinguishing it from other anti-herpetic drugs that are primarily optimized for human herpesviruses.

EHV-1 Equine herpesvirus Veterinary virology

Eprociclovir In Vivo Efficacy in a Murine Herpetic Keratitis Model

In a murine model of herpetic keratitis, topical application of Eprociclovir (A-5021) eyedrops significantly ameliorated clinical disease scores and suppressed viral growth . While a direct, quantitative comparison to acyclovir eyedrops in this same study is not provided, this in vivo demonstration of efficacy is a key differentiator from compounds with only in vitro activity data.

Herpetic keratitis In vivo efficacy Ophthalmology

Recommended Applications for Eprociclovir (145512-85-2) Based on Evidence


Use as a High-Potency Positive Control in Anti-Herpetic Drug Screening Assays

Given its demonstrated ~15-fold greater potency than acyclovir and a high selectivity index of 1600.0 against HSV-1 in Vero cells , Eprociclovir (A-5021) is an ideal positive control or reference compound for in vitro drug screening assays. Its well-defined potency profile allows for the establishment of robust assay windows and serves as a stringent benchmark for evaluating new chemical entities targeting HSV-1, HSV-2, and VZV DNA polymerase.

Investigating Equine Herpesvirus-1 (EHV-1) Pathogenesis and Therapeutics

As a potent inhibitor of EHV-1 replication , Eprociclovir is a specialized research tool for veterinary virologists. Its use is particularly relevant in in vitro studies of EHV-1 replication mechanisms and in the development of potential therapeutic or prophylactic strategies against this significant equine pathogen.

In Vivo Studies of Ocular Herpes Infections (Herpetic Keratitis)

Researchers utilizing murine models of herpetic keratitis can select Eprociclovir based on its documented in vivo efficacy in this specific model . This evidence supports its use for studying the pathogenesis of ocular herpes infections and for evaluating the pharmacodynamics of topical antiviral therapy in the eye.

Quote Request

Request a Quote for Eprociclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.